molecular formula C15H9ClO2S B6404503 5-[Benzo(b)thiophen-2-yl]-2-chlorobenzoic acid CAS No. 1262004-62-5

5-[Benzo(b)thiophen-2-yl]-2-chlorobenzoic acid

Cat. No.: B6404503
CAS No.: 1262004-62-5
M. Wt: 288.7 g/mol
InChI Key: RVLVPIRFNRPWRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[Benzo(b)thiophen-2-yl]-2-chlorobenzoic acid is a heterocyclic compound that features a benzothiophene moiety fused with a chlorobenzoic acid structure. Benzothiophene derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[Benzo(b)thiophen-2-yl]-2-chlorobenzoic acid typically involves the formation of the benzothiophene ring followed by its functionalization. One common method is the cyclization of 2-mercaptobenzoic acid with an appropriate halogenated benzene derivative under acidic conditions . The reaction conditions often involve the use of a strong acid like sulfuric acid or hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of benzothiophene derivatives, including this compound, often employs catalytic processes to enhance yield and selectivity. Catalysts such as palladium or platinum are used in conjunction with suitable ligands to promote the cyclization and functionalization reactions .

Chemical Reactions Analysis

Types of Reactions

5-[Benzo(b)thiophen-2-yl]-2-chlorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-[Benzo(b)thiophen-2-yl]-2-chlorobenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[Benzo(b)thiophen-2-yl]-2-chlorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[Benzo(b)thiophen-2-yl]-2-chlorobenzoic acid is unique due to the presence of both the benzothiophene and chlorobenzoic acid moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in synthetic chemistry and drug development .

Properties

IUPAC Name

5-(1-benzothiophen-2-yl)-2-chlorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClO2S/c16-12-6-5-10(7-11(12)15(17)18)14-8-9-3-1-2-4-13(9)19-14/h1-8H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVLVPIRFNRPWRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=CC(=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.